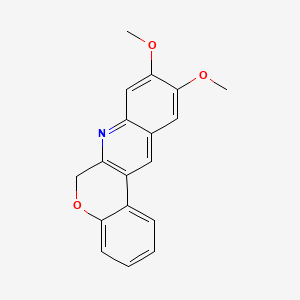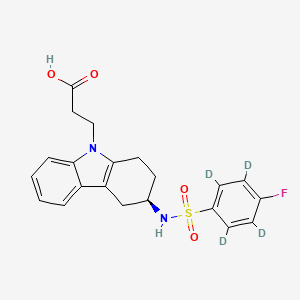![molecular formula C12H12N4O5 B12399766 9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12399766.png)
9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally characterized by a purine base attached to a modified ribose sugar, making it a crucial component in various biochemical processes and therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Glycosylation: The initial step involves the glycosylation of a purine base with a protected ribose derivative.
Deprotection: The protecting groups on the ribose are then removed under acidic or basic conditions.
Functional Group Modification: The hydroxyl groups on the ribose are selectively oxidized or reduced to achieve the desired functional groups.
Final Coupling: The ethynyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Palladium catalysts and bases like triethylamine (TEA) are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and enzyme interactions.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of diagnostic tools and biochemical assays.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with nucleic acids and enzymes involved in DNA and RNA synthesis. It can act as a chain terminator in nucleic acid replication, thereby inhibiting the proliferation of viruses and cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are crucial for the replication of genetic material.
Vergleich Mit ähnlichen Verbindungen
9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one: is unique due to its ethynyl group, which imparts distinct chemical and biological properties. Similar compounds include:
8-methoxyguanosine: Differing by the presence of a methoxy group instead of an ethynyl group.
6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione: Featuring an amino and thione group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H12N4O5 |
|---|---|
Molekulargewicht |
292.25 g/mol |
IUPAC-Name |
9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C12H12N4O5/c1-2-12(20)8(18)6(3-17)21-11(12)16-5-15-7-9(16)13-4-14-10(7)19/h1,4-6,8,11,17-18,20H,3H2,(H,13,14,19)/t6-,8+,11-,12?/m1/s1 |
InChI-Schlüssel |
RSQIETLALZCXER-FMSDMSHPSA-N |
Isomerische SMILES |
C#CC1([C@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)O)O |
Kanonische SMILES |
C#CC1(C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


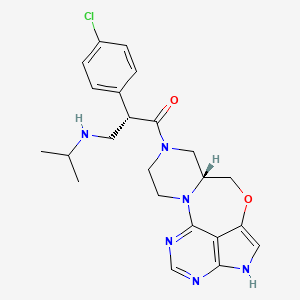
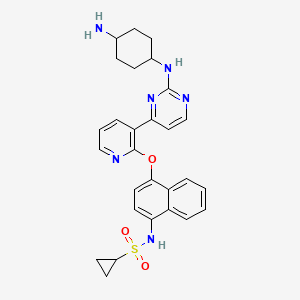
![dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12399710.png)
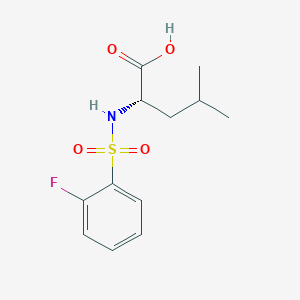
![2-[1-[4-[(3,4-Dichlorobenzoyl)amino]benzoyl]isoquinolin-4-yl]acetic acid](/img/structure/B12399734.png)


